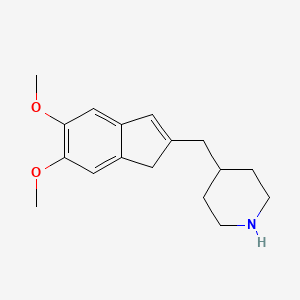

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine involves several steps. One common method includes the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indene . The reaction is typically carried out in a two-mouth flask equipped with a magnetic stirrer and a reflux system under argon gas. Formaldehyde and dimethylamine are slowly added to the reaction mixture . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde, dimethylamine, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Michael addition reaction mentioned earlier results in the formation of a piperidine derivative .

科学的研究の応用

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an impurity standard in the pharmaceutical industry for the quality control of Donepezil . Additionally, it is employed in molecular docking studies to investigate its potential as an anti-HIV-1 agent . Its unique structure and properties make it a valuable compound for various research purposes.

作用機序

The mechanism of action of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine involves its interaction with molecular targets such as acetylcholinesterase . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer’s disease . The molecular pathways involved in this process include the cholinergic pathway, which plays a crucial role in cognitive function and memory .

類似化合物との比較

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine is similar to other n-benzylpiperidines, such as 1-Benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine . These compounds share a common structural motif, but they differ in their specific substituents and functional groups.

生物活性

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a 5,6-dimethoxy-1H-inden-2-yl methyl group. The synthesis of this compound typically involves the reaction of 5,6-dimethoxy-1-indanone with piperidine derivatives, often yielding various analogs with differing biological activities. For instance, the synthesis process can yield derivatives with significant anti-acetylcholinesterase (AChE) activity, which is crucial for AD treatment .

Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Research indicates that this compound exhibits a potent inhibitory effect on AChE, with an IC50 value reported at approximately 5.7 nM . This level of potency suggests that it could be more effective than some established AChE inhibitors used in clinical settings.

Antioxidant Properties

In addition to its role as an AChE inhibitor, studies have shown that compounds similar to this compound possess antioxidant properties. These properties are vital in combating oxidative stress associated with neurodegenerative diseases. The ability to scavenge free radicals and reduce oxidative damage may contribute to neuroprotection .

Efficacy Against Alzheimer's Disease

The relevance of this compound in treating Alzheimer's disease has been highlighted in several studies. Its dual action as an AChE inhibitor and antioxidant positions it as a promising candidate for multi-target directed ligands (MTDLs) aimed at treating AD.

| Compound | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|

| This compound | 5.7 | AChE Inhibition | |

| Donepezil | 0.07 | AChE Inhibition | |

| Hybrid Compound 1 | 46 | AChE Inhibition |

Neuroprotective Effects

In vivo studies have demonstrated that derivatives of this compound can lead to significant increases in acetylcholine levels in the cerebral cortex of animal models. Such findings underscore the potential for these compounds not only to enhance cognitive function but also to provide neuroprotective benefits against AD pathology .

Safety Profile

Recent evaluations have indicated that compounds related to this compound exhibit low promiscuity towards cytochrome P450 enzymes, suggesting a favorable safety profile concerning pharmacokinetic interactions . This characteristic is critical for developing safe therapeutic agents.

特性

IUPAC Name |

4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h8,10-12,18H,3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXMLXIMMAUHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(CC2=C1)CC3CCNCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。